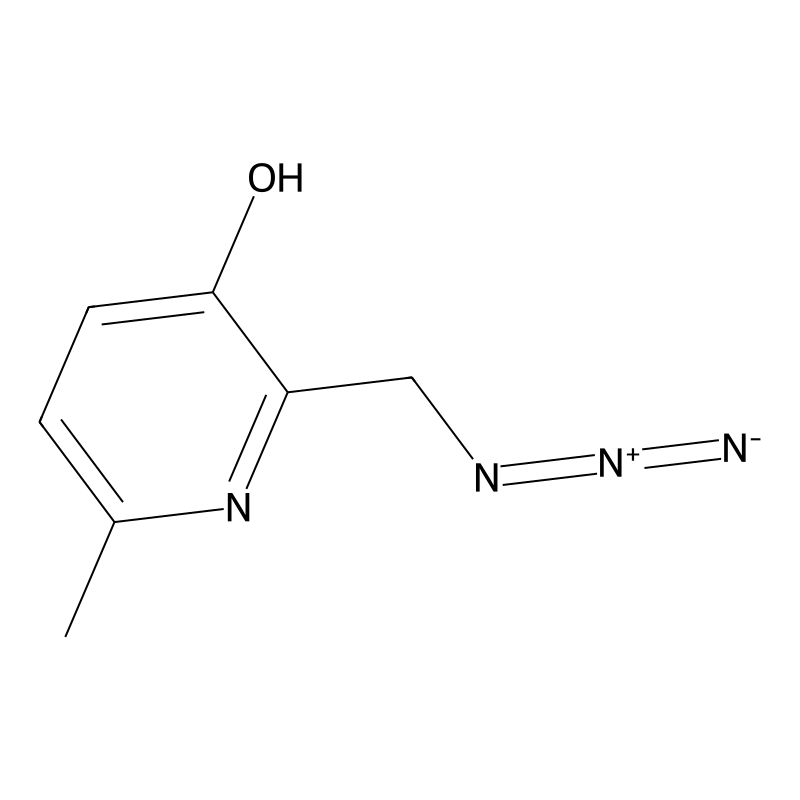

2-(Azidomethyl)-6-methylpyridin-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Catalytic Applications of Triazole-Bispidinone Scaffolds

Specific Scientific Field: This research falls under the field of Coordination Chemistry.

Summary of the Application: Triazole-bispidinones, which can be synthesized using azide-containing compounds, play a pivotal role in various areas of coordination chemistry. They have applications in medicinal chemistry, molecular catalysis, coordination polymers synthesis, and molecular magnetism .

Methods of Application or Experimental Procedures: The 1,2,3-triazole rings were synthesized on propargyl-derived bispidines after reaction with different alkyl azides. The new class of triazole-bispidines was characterized, and their chelation capabilities were evaluated with different metals through NMR titration, ESI-MS spectrometry, and single-crystal X-ray diffraction (SC-XRD) .

Results or Outcomes: The suitability of these molecules as metal ligands for the catalytic Henry reaction was demonstrated with copper and zinc .

Synthesis of Bi-Triazole Precursors

Specific Scientific Field: This research is in the field of Drug Chemistry.

Summary of the Application: A new bi-triazole precursor, N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide, was synthesized. Bi-triazole systems have a broad spectrum of applications due to their interesting antiproliferative, antifungal, antidiabetic, antibacterial, anticancer, antioxidants, and anti-inflammatory properties .

Methods of Application or Experimental Procedures: The bi-triazole precursor was synthesized in two steps from 2-amino-2-ethyl-1,3-propanediol, with an overall yield of 80%. The chemical structures of the products obtained were established based on 1D and 2D NMR, IR spectroscopy, and elemental analysis .

Synthesis of 1H-indolo[1,2-c]quinazolines

Specific Scientific Field: This research falls under the field of Organic Chemistry.

Summary of the Application: The synthesis of 1H-indolo[1,2-c]quinazolines from the reaction of 2-(2-halophenyl)indoles and amidines using K2CO3 as a base in DMSO under a nitrogen atmosphere .

Methods of Application or Experimental Procedures: Various 2-(2-halophenyl)indoles reacted in this process .

Results or Outcomes: The result was the synthesis of 1H-indolo[1,2-c]quinazolines .

Synthesis of Azide-Containing Compounds

Specific Scientific Field: This research is in the field of Organic Chemistry.

Summary of the Application: Azide-containing compounds are used in the synthesis of various organic compounds, including triazole-bispidinones and bi-triazole precursors .

Methods of Application or Experimental Procedures: The azide-containing compounds are synthesized through various chemical reactions, including the CuAAC click-reaction and nucleophilic substitution reaction .

Results or Outcomes: The result is the synthesis of new molecular units with drug-like properties .

2-(Azidomethyl)-6-methylpyridin-3-ol is an organic compound characterized by the presence of an azido group (-N₃) and a hydroxyl group (-OH) attached to a pyridine ring. Its molecular formula is C₉H₈N₄O, and it has a molecular weight of approximately 192.18 g/mol. The compound features a pyridine ring substituted at the 2-position with an azidomethyl group and at the 6-position with a methyl group, while the hydroxyl group is located at the 3-position. This unique structure contributes to its diverse reactivity and potential applications in various fields, including medicinal chemistry and materials science.

- Oxidation: The azido group can be oxidized to form nitro derivatives, which can be useful in further synthetic applications.

- Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

- Substitution Reactions: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.

- Cycloaddition Reactions: In click chemistry, the azido group can react with alkynes in the presence of a copper catalyst to yield 1,2,3-triazole derivatives, which are valuable for bioconjugation and material science applications.

The synthesis of 2-(Azidomethyl)-6-methylpyridin-3-ol typically involves:

- Nucleophilic Substitution: A common method is to treat a halomethylpyridine (such as 2-(chloromethyl)-6-methylpyridine) with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. This reaction introduces the azido group into the pyridine ring.

- Alternative Routes: Other synthetic routes may involve the direct conversion of suitable pyridine derivatives through various functional group transformations, optimizing conditions for yield and purity.

Due to its unique structural features, 2-(Azidomethyl)-6-methylpyridin-3-ol has several potential applications:

- Medicinal Chemistry: It may serve as an intermediate in the synthesis of biologically active compounds or pharmaceuticals.

- Material Science: The compound's ability to undergo click chemistry makes it useful for creating functionalized materials or polymers.

- Bioconjugation: Its azido group allows for selective labeling and conjugation with biomolecules, facilitating studies in biochemical research.

Several compounds share structural similarities with 2-(Azidomethyl)-6-methylpyridin-3-ol. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Azidomethyl)phenyl isocyanide | Contains an isocyanide group instead of hydroxyl | Focused on isocyanide reactivity |

| 3-Azidomethyl-5-ethynylfuran | Contains both azido and ethynyl groups | Useful for click chemistry applications |

| 4-Azidobenzyl alcohol | Similar azido and alcohol functionalities | Often used in drug delivery systems |

Uniqueness

The uniqueness of 2-(Azidomethyl)-6-methylpyridin-3-ol lies in its combination of an azido group and a hydroxyl group on a pyridine ring. This combination allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds that may lack one of these functional groups or possess different substituents.